molecular formula C30H50O B13401015 4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol

Cat. No.: B13401015
M. Wt: 426.7 g/mol
InChI Key: FSLPMRQHCOLESF-UHFFFAOYSA-N
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Description

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol is a complex organic compound known for its unique structure and properties. This compound belongs to the class of triterpenoids, which are naturally occurring chemical compounds with a wide range of biological activities . The compound’s structure is characterized by multiple methyl groups and a hydroxyl group, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol involves several steps, starting from simpler organic molecules. The process typically includes cyclization reactions, methylation, and hydroxylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the compound’s complex structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for yield and purity, often using automated systems to monitor and control reaction parameters. Industrial methods may also incorporate environmentally friendly practices to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the multiple methyl groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol apart from similar compounds is its specific arrangement of methyl groups and the presence of a hydroxyl group.

Biological Activity

The compound 4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol (CAS No. 5973-06-8) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through a review of existing literature and research findings.

Molecular Formula and Structure

The molecular formula of the compound is C32H52O2C_{32}H_{52}O_2, with a molecular weight of approximately 468.8 g/mol. The structure includes multiple methyl groups and a tetradecahydro-picen framework.

Structural Representation

The compound can be represented structurally as follows:

 4 4 6a 6b 8a 11 12 14b octamethyl 2 3 4a 5 6 7 8 9 10 11 12 12a 14 14a tetradecahydro 1H picen 3 ol \text{ 4 4 6a 6b 8a 11 12 14b octamethyl 2 3 4a 5 6 7 8 9 10 11 12 12a 14 14a tetradecahydro 1H picen 3 ol }

Antiviral Properties

Recent studies have indicated that compounds with similar structural features may exhibit antiviral properties. For instance:

  • Molecular Docking Studies : Research has shown that compounds with complex cyclic structures can interact effectively with viral proteins. Specifically, docking studies have suggested that derivatives of related compounds may inhibit viral replication by targeting specific viral proteins involved in the egress of viruses from host cells .

Antioxidant Activity

Compounds in this structural category often exhibit antioxidant activity due to the presence of multiple alkyl groups which can scavenge free radicals. This property is crucial for preventing oxidative stress in biological systems.

Anti-inflammatory Effects

Inflammation-related pathways are often modulated by terpenoids and similar compounds. Preliminary studies suggest that octamethyl derivatives may influence inflammatory markers in vitro .

Study 1: Antiviral Activity Assessment

A recent study utilized molecular dynamics simulations to assess the interaction of octamethyl derivatives with viral proteins associated with Ebola virus. The results indicated significant binding affinities (ranging from -46.97 to -118.9 kJ/mol), suggesting potential as antiviral agents .

Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, derivatives similar to 4,4,6a,... demonstrated effective radical scavenging activities in various assays. This suggests a potential role in therapeutic applications aimed at oxidative stress-related diseases .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Octamethyl derivative AAntiviral
Octamethyl derivative BAntioxidant
Octamethyl derivative CAnti-inflammatory

Table 2: Molecular Docking Results for Antiviral Activity

CompoundBinding Energy (kJ/mol)Target Protein
Compound 1-46.97VP40 (Ebola)
Compound 2-118.9VP40 (Ebola)

Properties

IUPAC Name

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLPMRQHCOLESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871801
Record name Urs-12-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-95-9
Record name Viminalol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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